Meso-Dihydroguaiaretic Acid

Description

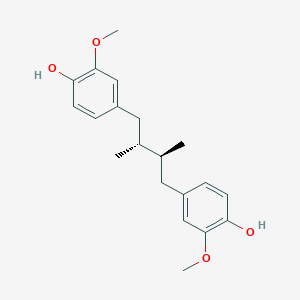

Structure

3D Structure

Properties

IUPAC Name |

4-[(2S,3R)-4-(4-hydroxy-3-methoxyphenyl)-2,3-dimethylbutyl]-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O4/c1-13(9-15-5-7-17(21)19(11-15)23-3)14(2)10-16-6-8-18(22)20(12-16)24-4/h5-8,11-14,21-22H,9-10H2,1-4H3/t13-,14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADFOLUXMYYCTRR-OKILXGFUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)O)OC)C(C)CC2=CC(=C(C=C2)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=CC(=C(C=C1)O)OC)[C@@H](C)CC2=CC(=C(C=C2)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301019954 | |

| Record name | Meso-dihydroguaiaretic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301019954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66322-34-7 | |

| Record name | meso-Dihydroguaiaretic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66322-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Meso-dihydroguaiaretic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066322347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Meso-dihydroguaiaretic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301019954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIHYDROGUAIARETIC ACID, MESO- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S81Z40PSJ4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Meso-Dihydroguaiaretic Acid: A Technical Guide to Its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meso-dihydroguaiaretic acid (MDGA) is a lignan, a class of polyphenolic compounds found in plants, that has garnered significant scientific interest for its diverse pharmacological properties. As a stereoisomer of dihydroguaiaretic acid, MDGA has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects. This technical guide provides an in-depth overview of the natural sources of MDGA, detailed protocols for its isolation and quantification, and a summary of its known mechanisms of action with a focus on its impact on key cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of phytochemistry, pharmacology, and drug development.

Natural Sources of this compound

MDGA has been identified and isolated from a variety of plant species, often those with a history of use in traditional medicine. The primary botanical sources are detailed below.

Table 1: Principal Natural Sources of this compound

| Plant Species | Family | Common Name(s) | Plant Part(s) Containing MDGA |

| Larrea tridentata | Zygophyllaceae | Creosote Bush, Chaparral | Leaves, Stems[1][2] |

| Saururus chinensis | Saururaceae | Chinese Lizard's Tail | Aerial Parts[3] |

| Machilus species | Lauraceae | - | Bark, Stems[3][4] |

| Machilus thunbergii | |||

| Machilus robusta | |||

| Machilus philippinensis | |||

| Sargentodoxa cuneata | Sargentodoxaceae | - | -[5] |

| Leucas aspera | Lamiaceae | Thumbai, Guma | -[6][7] |

Quantitative Data

While specific yield percentages for this compound from its natural sources are not widely reported in the available literature, data for the closely related and often co-occurring lignan, Nordihydroguaiaretic acid (NDGA), from Larrea tridentata can provide a useful reference point for expected yields. The purity of commercially available MDGA isolated from Sargentodoxa cuneata is typically high.

Table 2: Quantitative Analysis of Lignans in Larrea tridentata

| Compound | Extraction Method | Yield/Concentration | Reference |

| NDGA | Microwave-Assisted Extraction (MAE) | 3.79% ± 0.65% (dry weight) | [8] |

| NDGA | Solid-State Fermentation | 7.39 ± 0.52 mg/g | [9] |

| NDGA | Not specified | 5% - 10% (dry weight) | [10][11] |

Table 3: Purity of Isolated this compound

| Source Organism | Purity | Analysis Method | Reference |

| Sargentodoxa cuneata | 95% - 99% | HPLC-DAD or HPLC-ELSD | [5] |

Experimental Protocols

Protocol 1: Isolation of this compound from Machilus thunbergii Bark

This protocol outlines a general method for the isolation of MDGA based on established phytochemical procedures.

1. Plant Material Preparation:

-

Obtain dried bark of Machilus thunbergii.

-

Grind the bark into a fine powder using a mechanical grinder to increase the surface area for extraction.

2. Extraction:

-

Macerate the powdered bark in 95% ethanol (B145695) at room temperature for 72 hours. The solvent-to-sample ratio should be approximately 10:1 (v/w).

-

Filter the mixture through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.

3. Fractionation:

-

Suspend the crude extract in distilled water and perform liquid-liquid partitioning successively with n-hexane, chloroform, and ethyl acetate (B1210297).

-

Collect the ethyl acetate fraction, which is expected to be enriched with lignans.

-

Evaporate the ethyl acetate under reduced pressure to yield a dried fraction.

4. Chromatographic Purification:

-

Silica (B1680970) Gel Column Chromatography:

-

Subject the ethyl acetate fraction to column chromatography on a silica gel (60-120 mesh) column.

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the proportion of ethyl acetate.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3) and visualizing with an appropriate spray reagent (e.g., anisaldehyde-sulfuric acid).

-

-

Sephadex LH-20 Column Chromatography:

-

Pool the fractions containing MDGA (identified by comparison with a standard on TLC).

-

Further purify the pooled fractions on a Sephadex LH-20 column using methanol (B129727) as the mobile phase to remove smaller impurities.

-

5. Identification and Characterization:

-

Confirm the structure of the isolated compound as this compound using spectroscopic methods such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS), and by comparison with published data.

Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the quantification of MDGA in plant extracts.

1. Preparation of Standard Solutions:

-

Accurately weigh a known amount of pure MDGA standard.

-

Dissolve the standard in HPLC-grade methanol to prepare a stock solution (e.g., 1 mg/mL).

-

Perform serial dilutions of the stock solution with methanol to prepare a series of calibration standards of known concentrations.

2. Sample Preparation:

-

Prepare a methanolic extract of the plant material as described in the isolation protocol.

-

Filter the extract through a 0.45 µm syringe filter before injection into the HPLC system.

3. HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient elution using (A) water with 0.1% formic acid and (B) acetonitrile (B52724) is typically effective. An example gradient could be: 0-5 min, 10% B; 5-30 min, 10-90% B; 30-35 min, 90% B; 35-40 min, 10% B.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 280 nm.

-

Injection Volume: 10-20 µL.

4. Data Analysis:

-

Generate a calibration curve by plotting the peak area of the MDGA standard against its concentration.

-

Inject the prepared plant extract sample and determine the peak area corresponding to MDGA.

-

Calculate the concentration of MDGA in the sample by interpolation from the calibration curve.

Protocol 3: Western Blot Analysis of MAPK and Akt Phosphorylation in Neutrophils

This protocol is adapted from studies on the anti-inflammatory effects of MDGA.

1. Cell Culture and Treatment:

-

Isolate human neutrophils from the peripheral blood of healthy donors.

-

Pre-incubate the neutrophils with MDGA at various concentrations (e.g., 1-10 µM) or a vehicle control (DMSO) for 15 minutes at 37°C.

-

Stimulate the cells with a pro-inflammatory agent such as fMLF (N-formylmethionyl-leucyl-phenylalanine).

2. Protein Extraction:

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

3. SDS-PAGE and Electrotransfer:

-

Separate equal amounts of protein (e.g., 30 µg) on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

4. Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of ERK, JNK, p38, and Akt overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

5. Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software.

-

Normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of MDGA on kinase phosphorylation.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating several key cellular signaling pathways.

Inhibition of the Akt/MAPK Pathway in Neutrophils

MDGA has been shown to suppress inflammatory responses in neutrophils by inhibiting the phosphorylation of key kinases in the Akt and Mitogen-Activated Protein Kinase (MAPK) pathways, specifically ERK and JNK. This leads to a downstream reduction in neutrophil activation, including superoxide (B77818) generation and degranulation.

Caption: MDGA inhibits neutrophil activation by blocking Akt, ERK, and JNK phosphorylation.

Activation of the AMPK Pathway

MDGA can activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. This activation leads to the phosphorylation and inhibition of acetyl-CoA carboxylase (ACC), which in turn suppresses the expression of lipogenic proteins and reduces lipid accumulation in hepatocytes.

Caption: MDGA activates AMPK, leading to the inhibition of lipogenesis.

Inhibition of AP-1 Activity

In hepatic stellate cells, MDGA has been shown to down-regulate the expression of Transforming Growth Factor-beta 1 (TGF-β1), a key fibrogenic cytokine. This effect is mediated through the inhibition of Activator protein-1 (AP-1), a transcription factor that plays a crucial role in TGF-β1 gene expression.

References

- 1. benchchem.com [benchchem.com]

- 2. CAS 66322-34-7 | this compound [phytopurify.com]

- 3. This compound induces apoptosis and inhibits cell migration via p38 activation and EGFR/Src/intergrin β3 downregulation in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound from Machilus thunbergii down-regulates TGF-beta1 gene expression in activated hepatic stellate cells via inhibition of AP-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. indigobiosciences.com [indigobiosciences.com]

- 6. This compound isolated from Saururus chinensis inhibits cyclooxygenase-2 and 5-lipoxygenase in mouse bone marrow-derived mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound inhibits hepatic lipid accumulation by activating AMP-activated protein kinase in human HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scielo.br [scielo.br]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Actein Inhibits the Proliferation and Adhesion of Human Breast Cancer Cells and Suppresses Migration in vivo [frontiersin.org]

An In-depth Technical Guide on the Biosynthetic Pathway of Meso-Dihydroguaiaretic Acid in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meso-dihydroguaiaretic acid (MDGA), also known as nordihydroguaiaretic acid (NDGA), is a lignan (B3055560) of significant pharmacological interest due to its potent antioxidant, anti-inflammatory, and anticancer properties. Found predominantly in plants like the creosote (B1164894) bush (Larrea tridentata), its biosynthesis is a subject of keen interest for metabolic engineering and drug development. This technical guide provides a comprehensive overview of the biosynthetic pathway of MDGA, detailing the enzymatic steps from the general phenylpropanoid pathway to the formation of its precursors. While the complete biosynthetic route to MDGA is not fully elucidated, this document synthesizes the current understanding of the key enzymes involved, presents available quantitative data, and provides detailed experimental protocols for the characterization of these enzymes.

Introduction to this compound (MDGA)

This compound is a classic lignan, characterized by the linkage of two phenylpropane units at the C8 and C8' positions.[1] It is a prominent secondary metabolite in certain plant species, notably Larrea tridentata.[2][3] The biological activities of MDGA are vast, including the inhibition of lipoxygenases and modulation of various signaling pathways, making it a valuable lead compound in drug discovery.[3][4] Understanding its biosynthesis in plants is crucial for developing sustainable production methods, either through metabolic engineering of plants or microbial hosts.

The Biosynthetic Pathway of MDGA

The biosynthesis of MDGA originates from the phenylpropanoid pathway, a central route in plant secondary metabolism that produces a wide array of phenolic compounds. The pathway to MDGA involves several key enzymatic steps, leading to the formation of lignan precursors.

Phenylpropanoid Pathway: The Starting Point

The journey to MDGA begins with the amino acid L-phenylalanine, which is converted to p-coumaroyl-CoA through the action of three key enzymes:

-

Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate 4-hydroxylase (C4H): Hydroxylates cinnamic acid to form p-coumaric acid.

-

4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

From p-coumaroyl-CoA, a series of reduction and modification steps lead to the formation of monolignols, the building blocks of lignans (B1203133). The primary monolignol involved in MDGA biosynthesis is coniferyl alcohol .

Dimerization of Coniferyl Alcohol: The Role of Dirigent Proteins

The first committed step in lignan biosynthesis is the stereoselective dimerization of two coniferyl alcohol molecules. This reaction is mediated by dirigent proteins (DIR) in conjunction with an oxidative enzyme, typically a laccase or peroxidase. Dirigent proteins guide the coupling of monolignol radicals to form specific stereoisomers of lignans. In the context of the pathway leading to MDGA precursors, the dimerization of two coniferyl alcohol units yields pinoresinol (B1678388) .

Reduction Steps to Secoisolariciresinol (B192356)

Pinoresinol undergoes two sequential reduction reactions catalyzed by pinoresinol-lariciresinol reductase (PLR) , an NADPH-dependent enzyme.[5][6]

-

Pinoresinol to Lariciresinol (B1674508): The first reduction converts pinoresinol to lariciresinol.

-

Lariciresinol to Secoisolariciresinol: The second reduction converts lariciresinol to secoisolariciresinol.[5]

PLR enzymes exhibit stereospecificity, and different isoforms can lead to the formation of different stereoisomers of secoisolariciresinol.[6]

The Unresolved Final Step: From Secoisolariciresinol to MDGA

The final enzymatic step converting secoisolariciresinol to this compound in plants has not yet been definitively characterized. While secoisolariciresinol is a known precursor to other lignans like matairesinol (B191791) through the action of secoisolariciresinol dehydrogenase (SDH), the direct enzymatic reduction of the hydroxyl groups of secoisolariciresinol to form the methylene (B1212753) groups of MDGA has not been identified in plant systems.[7][8] It is hypothesized that a specific reductase, potentially a "secoisolariciresinol reductase," may catalyze this conversion. However, further research is required to isolate and characterize this putative enzyme.

The overall proposed biosynthetic pathway is visualized in the following diagram:

Proposed biosynthetic pathway of this compound (MDGA).

Quantitative Data of Key Enzymes

The following tables summarize the available quantitative data for the key enzymes involved in the biosynthesis of MDGA precursors. Data has been compiled from studies on enzymes from various plant sources.

Table 1: Kinetic Parameters of Pinoresinol-Lariciresinol Reductase (PLR)

| Plant Source | Substrate | Km (µM) | Vmax (units/mg) | Optimal pH | Optimal Temp. (°C) | Reference |

| Forsythia intermedia | (+)-Pinoresinol | 1.5 | 13.4 | 6.5 | 30 | [6] |

| Forsythia intermedia | (+)-Lariciresinol | 1.0 | 18.2 | 7.0 | 30 | [6] |

Table 2: Kinetic Parameters of Secoisolariciresinol Dehydrogenase (SDH)

| Plant Source | Substrate | Km (µM) | Vmax (units/mg) | Optimal pH | Optimal Temp. (°C) | Reference |

| Podophyllum peltatum | (-)-Secoisolariciresinol | 3.5 | 0.45 | 9.5 | 35 | [7] |

| Forsythia intermedia | (-)-Secoisolariciresinol | 4.2 | 0.52 | 9.5 | 35 | [7] |

Note: Enzyme units are typically defined as µmol of product formed per minute under the specified assay conditions.

Experimental Protocols

This section provides detailed methodologies for the assay and purification of the key enzymes in the MDGA biosynthetic pathway.

Pinoresinol-Lariciresinol Reductase (PLR) Assay

This protocol is adapted from methodologies used for the characterization of PLR from Forsythia intermedia.[6]

Objective: To determine the enzymatic activity of PLR by monitoring the NADPH-dependent reduction of pinoresinol or lariciresinol.

Materials:

-

Enzyme preparation (crude extract or purified protein)

-

100 mM Tris-HCl buffer, pH 7.5

-

10 mM NADPH

-

10 mM Pinoresinol or Lariciresinol in DMSO

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing:

-

850 µL of 100 mM Tris-HCl buffer (pH 7.5)

-

50 µL of enzyme preparation

-

50 µL of 10 mM NADPH

-

-

Incubate the mixture at 30°C for 5 minutes to pre-warm.

-

Initiate the reaction by adding 50 µL of 10 mM substrate (pinoresinol or lariciresinol).

-

Immediately monitor the decrease in absorbance at 340 nm (the wavelength at which NADPH absorbs) for 5-10 minutes. The rate of NADPH oxidation is proportional to the enzyme activity.

-

Calculate the enzyme activity using the molar extinction coefficient of NADPH at 340 nm (6.22 mM-1cm-1).

Secoisolariciresinol Dehydrogenase (SDH) Assay

This protocol is based on methods for the characterization of SDH from Podophyllum peltatum.[7]

Objective: To measure the activity of SDH by monitoring the NAD+-dependent oxidation of secoisolariciresinol.

Materials:

-

Enzyme preparation

-

100 mM Glycine-NaOH buffer, pH 9.5

-

10 mM NAD+

-

10 mM Secoisolariciresinol in DMSO

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing:

-

850 µL of 100 mM Glycine-NaOH buffer (pH 9.5)

-

50 µL of enzyme preparation

-

50 µL of 10 mM NAD+

-

-

Incubate the mixture at 35°C for 5 minutes.

-

Start the reaction by adding 50 µL of 10 mM secoisolariciresinol.

-

Monitor the increase in absorbance at 340 nm (due to the formation of NADH) for 5-10 minutes.

-

Calculate the enzyme activity using the molar extinction coefficient of NADH at 340 nm (6.22 mM-1cm-1).

General Workflow for Enzyme Purification

The following diagram illustrates a general workflow for the purification of lignan biosynthetic enzymes from plant material or recombinant expression systems.

General workflow for the purification of lignan biosynthetic enzymes.

Conclusion and Future Perspectives

The biosynthetic pathway of this compound is a promising area of research with significant implications for the production of this valuable pharmaceutical compound. While the upstream pathway leading to the precursor secoisolariciresinol is relatively well-understood, the final enzymatic step to MDGA remains a critical knowledge gap. Future research should focus on the identification and characterization of the putative "secoisolariciresinol reductase" from MDGA-accumulating plants like Larrea tridentata. Elucidation of this final step will pave the way for the complete reconstruction of the MDGA biosynthetic pathway in heterologous systems, enabling sustainable and scalable production of this important lignan for therapeutic applications. Further detailed kinetic and structural studies of the known enzymes will also provide valuable insights for protein engineering efforts aimed at improving catalytic efficiency and substrate specificity.

References

- 1. researchgate.net [researchgate.net]

- 2. Nordihydroguaiaretic acid - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Nordihydroguaiaretic Acid: From Herbal Medicine to Clinical Development for Cancer and Chronic Diseases [frontiersin.org]

- 4. Nordihydroguaiaretic Acid as a Novel Substrate and Inhibitor of Catechol O-Methyltransferase Modulates 4-Hydroxyestradiol-Induced Cyto- and Genotoxicity in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Secoisolariciresinol Diglucoside of Flaxseed and Its Metabolites: Biosynthesis and Potential for Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (+)-Pinoresinol/(+)-lariciresinol reductase from Forsythia intermedia. Protein purification, cDNA cloning, heterologous expression and comparison to isoflavone reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Secoisolariciresinol dehydrogenase purification, cloning, and functional expression. Implications for human health protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Secoisolariciresinol dehydrogenase - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Chemical Synthesis and Biological Activity of Meso-Dihydroguaiaretic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meso-dihydroguaiaretic acid (MDGA) is a lignan (B3055560) belonging to the dibenzylbutane class, first chemically synthesized in 1957.[1] This compound has garnered significant scientific interest due to its wide array of biological activities, including anti-inflammatory, antioxidant, neuroprotective, and anticancer effects. As a derivative of guaiacol, its structure features two catechol rings linked by a four-carbon aliphatic chain with two chiral centers, existing in the meso form. This guide provides a comprehensive overview of the chemical synthesis of this compound, detailed experimental protocols for its biological evaluation, and an exploration of its interactions with key signaling pathways.

Chemical Synthesis of this compound

Experimental Protocol: Synthesis via Dimerization of Coniferyl Alcohol

This protocol outlines a potential stereoselective synthesis of this compound.

Step 1: Oxidative Dimerization of Coniferyl Alcohol

-

Reaction Setup: Coniferyl alcohol is dissolved in a suitable solvent system, often an emulsion of an organic solvent (e.g., ethyl acetate) and an aqueous buffer (e.g., acetate (B1210297) buffer, pH 5).

-

Enzymatic Reaction: A laccase enzyme solution is added slowly to the reaction mixture. The slow addition helps to control the radical concentration and minimize polymerization.[1]

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Workup: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude dimeric product, primarily as pinoresinol (B1678388).

Step 2: Reductive Cleavage of the Furan Ring

-

Hydrogenolysis: The crude pinoresinol is dissolved in a suitable solvent (e.g., ethanol (B145695) or acetic acid) and subjected to catalytic hydrogenolysis. A palladium on carbon (Pd/C) catalyst is typically used.

-

Reaction Conditions: The reaction is carried out under a hydrogen atmosphere at a suitable pressure and temperature until the reductive cleavage of the tetrahydrofuran (B95107) ring is complete.

-

Filtration and Concentration: The catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield the crude this compound.

Step 3: Purification

-

Chromatography: The crude product is purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure this compound.

-

Recrystallization: Further purification can be achieved by recrystallization from an appropriate solvent system.

Quantitative Data for Synthesis

Due to the lack of specific experimental data from the original and subsequent detailed syntheses in the available literature, a comprehensive table of quantitative yields for each step cannot be provided. However, the efficiency of each step is highly dependent on the specific reaction conditions, including the choice of enzyme, catalyst, solvent, and temperature.

| Step | Reaction | Key Reagents/Catalysts | Typical Solvent(s) | Temperature | Duration | Yield (%) |

| 1 | Oxidative Dimerization | Coniferyl alcohol, Laccase | Ethyl acetate/Aqueous buffer | Room Temp. | 1-4 h | Data not available |

| 2 | Reductive Cleavage | Pinoresinol, H₂, Pd/C | Ethanol/Acetic Acid | Room Temp. | 12-24 h | Data not available |

| 3 | Purification | Crude MDGA | Hexane/Ethyl Acetate | Room Temp. | - | Data not available |

| Table 1: Summary of a plausible synthetic route for this compound. Quantitative data is not available from the searched resources. |

Biological Activity and Signaling Pathways

This compound has been shown to modulate several key signaling pathways, contributing to its therapeutic potential.

Anti-Neutrophilic Inflammation

MDGA exhibits potent anti-inflammatory effects by targeting activated neutrophils, which are key players in the pathogenesis of acute respiratory distress syndrome (ARDS).

Experimental Protocol: Inhibition of Neutrophil Superoxide (B77818) Anion Generation

-

Neutrophil Isolation: Human neutrophils are isolated from the blood of healthy donors using standard methods of dextran (B179266) sedimentation, Ficoll-Paque gradient centrifugation, and hypotonic lysis of red blood cells.

-

Incubation with MDGA: Isolated neutrophils are incubated with varying concentrations of MDGA or a vehicle control (DMSO).

-

Stimulation: Neutrophils are stimulated with a G-protein coupled receptor agonist such as N-formyl-methionyl-leucyl-phenylalanine (fMLF).

-

Measurement of Superoxide Anion: Superoxide anion production is measured by the reduction of ferricytochrome c, monitored spectrophotometrically at 550 nm.

MDGA has been shown to inhibit superoxide anion generation and elastase release in activated human neutrophils. This inhibitory effect is mediated through the suppression of the phosphorylation of key signaling proteins.

Regulation of Lipid Metabolism

MDGA plays a significant role in regulating lipid metabolism through its interaction with the Liver X Receptor α (LXRα) and activation of AMP-activated protein kinase (AMPK).

LXRα Antagonism

MDGA acts as a competitive antagonist to LXRα, a nuclear receptor that is a key regulator of lipid homeostasis. By binding to the ligand-binding domain of LXRα, MDGA prevents its activation by agonists, thereby inhibiting the expression of downstream lipogenic genes like sterol regulatory element-binding protein-1c (SREBP-1c).

Experimental Protocol: LXRα Reporter Gene Assay

-

Cell Culture and Transfection: HepG2 cells are cultured and co-transfected with an LXRα expression vector and a luciferase reporter plasmid containing LXR response elements (LXREs).

-

Treatment: Cells are treated with an LXRα agonist (e.g., T0901317) in the presence or absence of varying concentrations of MDGA.

-

Luciferase Assay: After incubation, cell lysates are collected, and luciferase activity is measured as an indicator of LXRα transactivation. A decrease in luciferase activity in the presence of MDGA indicates antagonism.

AMPK Activation

MDGA activates AMPK, a central regulator of cellular energy homeostasis. Activated AMPK phosphorylates and inactivates enzymes involved in anabolic processes like fatty acid synthesis, while activating catabolic pathways to generate ATP. This contributes to the reduction of hepatic lipid accumulation.

Experimental Protocol: Western Blot for AMPK Activation

-

Cell Culture and Treatment: Human HepG2 cells are cultured and treated with varying concentrations of MDGA for a specified time.

-

Protein Extraction: Total protein is extracted from the cells.

-

Western Blotting: Protein samples are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against phosphorylated AMPK (p-AMPK) and total AMPK.

-

Detection: Following incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system. An increase in the p-AMPK/total AMPK ratio indicates AMPK activation.

Conclusion

This compound is a pharmacologically significant lignan with a well-documented profile of biological activities. While its chemical synthesis has been established for decades, a detailed, modern, and high-yield stereoselective synthesis protocol with comprehensive quantitative data remains an area for further public documentation. The clear elucidation of its mechanisms of action, particularly its roles in inhibiting neutrophilic inflammation and regulating lipid metabolism via LXRα antagonism and AMPK activation, underscores its potential as a lead compound for the development of novel therapeutics for inflammatory diseases and metabolic disorders. Further research into optimizing its synthesis and exploring its full therapeutic window is warranted.

References

- 1. Frontiers | First Total Synthesis of (β-5)-(β-O-4) Dihydroxytrimer and Dihydrotrimer of Coniferyl Alcohol (G): Advanced Lignin Model Compounds [frontiersin.org]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

Spectroscopic Analysis and Characterization of Meso-Dihydroguaiaretic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meso-Dihydroguaiaretic Acid (MDGA) is a lignan (B3055560) found in various plant species, including those of the Machilus genus.[1] As a significant bioactive compound, it has garnered interest for its potential therapeutic properties, including anti-inflammatory, anticancer, and antiviral activities.[1][2] Structurally similar to the more widely studied Nordihydroguaiaretic Acid (NDGA), MDGA presents a compelling case for in-depth analysis to elucidate its structure-activity relationships.[1] This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize MDGA, including detailed experimental protocols and an analysis of its known signaling pathways.

Physicochemical Properties

This compound is characterized by the following molecular formula and weight:

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₆O₄ | [3][4][5] |

| Molecular Weight | 330.42 g/mol | [3][4][5] |

| Exact Mass | 330.183109 g/mol | [3][4] |

Spectroscopic Data

Quantitative spectroscopic data for this compound is not extensively available in public databases.[6] Therefore, data for the closely related compound, Nordihydroguaiaretic Acid (NDGA), is provided for comparative purposes. The structural similarities between MDGA and NDGA make the latter a useful, albeit imperfect, proxy for spectroscopic comparison.

Mass Spectrometry (MS)

Mass spectrometry of MDGA confirms its molecular weight and can provide structural information through fragmentation patterns.

| Parameter | Value | Source |

| Molecular Ion (M+) | m/z 330 | [6] |

| Major Fragment Ions | m/z 138, 137 | [6] |

| Method | Gas Chromatography-Mass Spectrometry (GC-MS) | [6] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific, publicly available ¹H and ¹³C NMR data for MDGA are scarce, the structural identification of MDGA has been confirmed using these techniques.[1] For reference, the expected regions for proton and carbon signals in a molecule with the structure of MDGA would be similar to those of NDGA.

¹H NMR (Proton NMR) : Expected chemical shifts would include signals for aromatic protons, methoxy (B1213986) protons, benzylic protons, and aliphatic protons.

¹³C NMR (Carbon-13 NMR) : The spectrum would show signals for aromatic carbons, methoxy carbons, and aliphatic carbons in the butane (B89635) chain.

Infrared (IR) Spectroscopy

The IR spectrum of MDGA would be expected to show characteristic absorption bands for its key functional groups. A vapor phase IR spectrum is noted to be available in a commercial database.[7] The following table outlines the expected IR absorption bands based on the structure of MDGA.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Phenolic) | 3200-3550 | Strong, Broad |

| C-H Stretch (Aromatic) | 3050-3100 | Medium to Weak |

| C-H Stretch (Aliphatic) | 2840-3000 | Medium |

| C=C Stretch (Aromatic) | 1650-2000 | Weak |

| O-H Bend (Phenolic) | ~1410 and ~1350 | Medium |

| C-O Stretch (Phenolic) | ~1200 | Strong |

UV-Visible (UV-Vis) Spectroscopy

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments used in the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Accurately weigh 5-10 mg of purified MDGA.

-

Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) in a standard 5 mm NMR tube.[6] The choice of solvent depends on the solubility of the compound.

-

For quantitative analysis, a known amount of an internal standard may be added.

-

-

Instrumentation and Data Acquisition :

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.[6]

-

For ¹H NMR, use a 90° pulse with a relaxation delay of 1-2 seconds.[6] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.[6]

-

For ¹³C NMR, use a proton-decoupled pulse sequence to simplify the spectrum.[6] A longer relaxation delay may be necessary for quaternary carbons.[6]

-

-

Data Analysis :

Infrared (IR) Spectroscopy

-

Sample Preparation :

-

KBr Pellet Method : Grind a small amount of the solid MDGA sample with dry potassium bromide (KBr). Press the mixture into a thin, transparent disk.[6]

-

Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation and Data Acquisition :

-

Data Analysis :

Mass Spectrometry (MS)

-

Sample Preparation :

-

Prepare a dilute solution of MDGA in a volatile organic solvent such as methanol (B129727) or acetonitrile.[6]

-

For GC-MS analysis, derivatization may be necessary to increase the volatility of the compound.[4]

-

-

Instrumentation and Data Acquisition :

-

Data Analysis :

UV-Visible (UV-Vis) Spectroscopy

-

Sample Preparation :

-

Accurately weigh a small amount of pure MDGA and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) in a volumetric flask to prepare a stock solution of known concentration.

-

Prepare a series of dilutions from the stock solution to determine the linear range of absorbance.

-

-

Instrumentation and Data Acquisition :

-

Data Analysis :

-

Use the Beer-Lambert law to correlate absorbance with concentration.

-

The λmax provides information about the electronic transitions within the molecule.

-

Signaling Pathways and Biological Activity

This compound has been shown to modulate several key signaling pathways, contributing to its observed biological effects.

-

AMPK Activation : MDGA is an LXR-α antagonist and has been shown to inhibit hepatic lipid accumulation by activating AMP-activated protein kinase (AMPK).[5][10]

-

Cancer Cell Apoptosis and Migration : In breast cancer cells, MDGA induces apoptosis and inhibits cell migration through the activation of p38 and downregulation of the EGFR/Src/integrin β3 signaling pathway.[5][10]

-

Anti-inflammatory Effects : MDGA has demonstrated anti-inflammatory properties by inhibiting inflammatory responses in human neutrophils. This is achieved by suppressing the phosphorylation of ERK, JNK, and Akt, which are downstream of G-protein coupled receptors (GPCRs).[11]

Visualizations

Experimental Workflow

Caption: General experimental workflow for the spectroscopic analysis of this compound.

Signaling Pathways

Caption: Key signaling pathways modulated by this compound.

Conclusion

The spectroscopic characterization of this compound is fundamental to understanding its chemical properties and biological activities. While a complete public dataset of its spectroscopic parameters is not yet available, the methodologies outlined in this guide provide a robust framework for its analysis. The use of related compounds like NDGA for comparative analysis is a valuable strategy in the absence of complete data. The elucidation of its interactions with key signaling pathways underscores its potential as a lead compound in drug discovery and development, particularly in the areas of metabolic disorders, oncology, and inflammatory diseases. Further research to fully map and publish the complete spectroscopic profile of MDGA is highly encouraged to facilitate its continued investigation.

References

- 1. ijset.in [ijset.in]

- 2. benchchem.com [benchchem.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. From Plant to Lab: A Comprehensive Guide to Preparing Plant Samples for GC-MS Analysis [greenskybio.com]

- 5. researchgate.net [researchgate.net]

- 6. iris.unive.it [iris.unive.it]

- 7. spectrabase.com [spectrabase.com]

- 8. Comparative Determination of Phenolic Compounds in Arabidopsis thaliana Leaf Powder under Distinct Stress Conditions Using Fourier-Transform Infrared (FT-IR) and Near-Infrared (FT-NIR) Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rjpbcs.com [rjpbcs.com]

- 10. medkoo.com [medkoo.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Meso-Dihydroguaiaretic Acid molecular structure and stereochemistry

An In-Depth Technical Guide to the Molecular Structure and Stereochemistry of Meso-Dihydroguaiaretic Acid

Introduction

This compound (MDGA) is a lignan (B3055560) natural product that has attracted considerable interest within the scientific community for its diverse pharmacological activities, including anti-inflammatory and anticancer properties.[1][2][3] Structurally, it is a member of the guaiacol (B22219) family and is characterized by a 2,3-dimethylbutane (B166060) core substituted with 4-hydroxy-3-methoxyphenyl groups at the 1 and 4 positions.[4] The discovery of MDGA is a notable example of chemical synthesis preceding natural product isolation; it was first synthesized in a laboratory in 1957, and only later was it identified as a naturally occurring compound in various plant species, including Saururus chinensis and those of the Machilus genus.[1][4] This guide provides a detailed examination of the molecular structure, stereochemistry, synthesis, and isolation of MDGA for researchers and professionals in drug development.

Molecular Structure and Physicochemical Properties

This compound is a lignan built upon a 1,4-diaryl-2,3-dimethylbutane skeleton. Its chemical identity is well-established through various spectroscopic and analytical techniques.[1][5] The key identifiers and physicochemical properties are summarized in the tables below.

Table 1: Physicochemical and Identification Data for this compound

| Property | Value | Reference |

| IUPAC Name | 4-[(2S,3R)-4-(4-hydroxy-3-methoxyphenyl)-2,3-dimethylbutyl]-2-methoxyphenol | [4] |

| Molecular Formula | C₂₀H₂₆O₄ | [4][5][6] |

| Molecular Weight | 330.42 g/mol | [6][7][8] |

| CAS Number | 66322-34-7 | [4][5][7] |

| Melting Point | 88-89 °C | [8] |

| Boiling Point | 488.3 ± 40.0 °C (Predicted) | [8] |

| pKa | 9.89 ± 0.20 (Predicted) | [8] |

| Solubility | Soluble in DMSO; Slightly soluble in n-hexane | [6][8] |

Table 2: Predicted Mass Spectrometry Data (Collision Cross Section)

| Adduct | m/z (mass to charge ratio) | Predicted CCS (Ų) |

| [M+H]⁺ | 331.19038 | 180.0 |

| [M+Na]⁺ | 353.17232 | 185.8 |

| [M-H]⁻ | 329.17582 | 184.1 |

| [M+NH₄]⁺ | 348.21692 | 192.8 |

| [M+K]⁺ | 369.14626 | 182.6 |

| Data sourced from PubChemLite.[9] |

Stereochemistry: A Meso Compound

The stereochemistry of MDGA is a defining feature of its molecular structure. The molecule possesses two chiral centers at carbons 2 and 3 of the butane (B89635) chain. However, MDGA is an achiral molecule. This is because it is a meso compound, a class of molecules that contains stereocenters but is superimposable on its mirror image due to an internal plane of symmetry.[10] In MDGA, the stereochemical configuration is (2S, 3R), meaning the two chiral centers have opposite configurations.[4] This arrangement creates a plane of symmetry that bisects the C2-C3 bond, rendering the molecule optically inactive.[10][11]

Synthesis and Isolation

Chemical Synthesis

The first documented synthesis of this compound was reported in 1957, laying the groundwork for its chemical characterization.[1] The synthesis generally proceeds from a readily available starting material like vanillin.

This protocol is a summary based on common synthetic strategies for lignans (B1203133) from that era.[1][12]

-

O-Methylation of Vanillin: Vanillin is treated with a methylating agent, such as dimethyl sulfate, in the presence of a base to protect the phenolic hydroxyl group, yielding veratraldehyde.

-

Stobbe Condensation: The resulting veratraldehyde undergoes a Stobbe condensation with diethyl succinate (B1194679) using a strong base like sodium ethoxide. This reaction forms a substituted succinic acid derivative.

-

Reduction and Cyclization: The product from the Stobbe condensation is subjected to a series of reduction reactions, often involving catalytic hydrogenation, to reduce the double bond and form the central butane core with the desired meso stereochemistry.

-

Demethylation: In the final step, the methyl ether protecting groups are removed to yield the free phenolic hydroxyls of this compound. This is typically achieved by heating with a strong acid like hydrobromic acid.[12]

Isolation from Natural Sources

MDGA has been successfully isolated from several plant species, which highlights the biosynthetic capacity of these organisms.

-

Extraction: Dried and powdered bark of the Machilus plant is extracted with ethanol. The resulting solution is then concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is subjected to column chromatography on a silica (B1680970) gel stationary phase. A gradient elution is performed, typically using a mixture of n-hexane and ethyl acetate, to separate the components based on polarity.

-

Purification: Fractions identified by Thin-Layer Chromatography (TLC) as containing MDGA are pooled. These fractions are then further purified by repeated column chromatography, potentially using different stationary phases like Sephadex LH-20, to isolate the pure compound.

-

Structural Confirmation: The identity and purity of the isolated compound are confirmed as this compound using modern spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1][5]

Biosynthesis

In nature, MDGA is synthesized via the phenylpropanoid pathway, a major metabolic route in plants responsible for producing a wide variety of natural products.[1] The pathway begins with the amino acid phenylalanine.

Through a series of enzymatic reactions, phenylalanine is converted into cinnamyl alcohol monomers, such as coniferyl alcohol. The key step in lignan formation is the stereospecific coupling of two of these monomers. This coupling is mediated by dirigent proteins and laccase enzymes, which guide the formation of the specific lignan skeleton.[1][12] Subsequent enzymatic modifications, including reductions, lead to the final structure of this compound.

Biological Activity

MDGA exhibits a range of biological effects, with its anticancer properties being a significant area of research. In vitro studies have quantified its inhibitory effects on various cancer cell lines.

Table 3: In Vitro Anticancer Activity of this compound

| Cell Line | Cancer Type | IC₅₀ Value (μM) | Reference |

| A2780 | Human Ovarian Cancer | 27.17 | [2][8] |

| Ishikawa | Human Endometrial Cancer | 45.46 | [2][8] |

Conclusion

This compound is a structurally intriguing natural product defined by its meso stereochemistry, which imparts achirality despite the presence of two stereocenters. Its synthesis, isolation, and biological evaluation have provided valuable insights for chemists and pharmacologists. The detailed understanding of its molecular structure and properties, as outlined in this guide, is essential for its continued exploration as a potential therapeutic agent in drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound Ameliorates Acute Respiratory Distress Syndrome through Inhibiting Neutrophilic Inflammation and Scavenging Free Radical [mdpi.com]

- 4. This compound | C20H26O4 | CID 476856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 66322-34-7 | this compound [phytopurify.com]

- 6. medkoo.com [medkoo.com]

- 7. GSRS [precision.fda.gov]

- 8. chembk.com [chembk.com]

- 9. PubChemLite - this compound (C20H26O4) [pubchemlite.lcsb.uni.lu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Molecular structure of nordihydroguaiaretic acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 12. benchchem.com [benchchem.com]

Unveiling the Therapeutic Potential of Meso-Dihydroguaiaretic Acid: A Pharmacological Deep Dive

For Immediate Release

Meso-dihydroguaiaretic acid (MDGA), a naturally occurring lignan (B3055560) found in plants such as Machilus philippinensis and Saururus chinensis, is emerging as a promising therapeutic agent with a diverse range of pharmacological properties.[1][2][3] A comprehensive review of existing research reveals its potent anti-inflammatory, antioxidant, anticancer, and neuroprotective effects, positioning it as a compelling candidate for further drug development. This technical guide provides an in-depth analysis of the core pharmacological properties of MDGA, complete with quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action.

Multi-Faceted Pharmacological Activities

MDGA exhibits a broad spectrum of biological activities, primarily attributed to its ability to modulate key signaling pathways and enzymatic activities. Its therapeutic potential spans several key areas:

-

Anti-inflammatory Effects: MDGA has been shown to significantly inhibit inflammatory responses. It suppresses the generation of superoxide (B77818) anions and the release of elastase in human neutrophils, key mediators of inflammation in conditions like acute respiratory distress syndrome (ARDS).[1][4] Furthermore, it inhibits the production of pro-inflammatory cytokines such as interleukin (IL)-4, IL-5, IL-13, and tumor necrosis factor-α (TNF-α).[5] Mechanistically, MDGA exerts its anti-inflammatory effects by inhibiting the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), including ERK1/2 and p38.[5] It also directly inhibits the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), crucial enzymes in the inflammatory cascade.[6]

-

Antioxidant Properties: A key feature of MDGA is its potent free-radical scavenging activity.[1][4] It effectively reduces reactive oxygen species (ROS) generation in activated human neutrophils, thereby mitigating oxidative stress, a common pathological factor in numerous diseases.[1][4][7] This antioxidant capacity contributes significantly to its neuroprotective and anti-inflammatory effects.

-

Anticancer Activity: MDGA has demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer (4T-1 and MCF-7) and lung cancer (A549).[8][9][10] It induces apoptosis (programmed cell death) and inhibits cell migration.[8][10] The anticancer mechanism involves the activation of p38 MAPK and JNK, downregulation of cell-cycle dependent proteins like CDK-4 and cyclin D1, and the induction of cleaved caspase-3.[8][10] Furthermore, MDGA has been shown to reduce the expression of EGFR and integrin β3, and dephosphorylate Src in breast cancer cells.[8]

-

Neuroprotective Effects: MDGA exhibits neuroprotective properties by shielding neuronal cells from glutamate-induced toxicity.[11] It attenuates the influx of calcium and the subsequent overproduction of nitric oxide and peroxides, key events in excitotoxicity.[11] By preserving the activity of antioxidative enzymes like superoxide dismutase, glutathione (B108866) peroxidase, and glutathione reductase, MDGA helps maintain cellular redox homeostasis in the brain.[11]

-

Other Pharmacological Activities: Beyond these core areas, MDGA has been identified as a liver X receptor-α (LXR-α) antagonist, suggesting a role in regulating lipid metabolism.[12] It has also been shown to possess antibacterial and antimycobacterial properties.[1][13]

Quantitative Analysis of MDGA's Bioactivity

The following table summarizes the key quantitative data from various in vitro studies, providing a comparative overview of MDGA's potency across different biological targets.

| Target/Assay | Cell Line/System | IC50 Value (µM) | Reference |

| Prostaglandin D2 (PGD2) generation (COX-2 dependent) | Mouse Bone Marrow-Derived Mast Cells (BMMC) | 9.8 | [6] |

| Leukotriene C4 (LTC4) production (5-LOX dependent) | Mouse Bone Marrow-Derived Mast Cells (BMMC) | 1.3 | [6] |

| Degranulation | Mouse Bone Marrow-Derived Mast Cells (BMMC) | 11.4 | [6] |

| Cytotoxicity | A549 (Lung Cancer) | 17.11 ± 2.11 | [9] |

| Cytotoxicity | MCF-7 (Breast Cancer) | 18.20 ± 1.98 | [9] |

Key Signaling Pathways Modulated by MDGA

The pharmacological effects of this compound are underpinned by its interaction with several critical intracellular signaling pathways. The diagrams below, generated using the DOT language, illustrate these complex interactions.

Detailed Experimental Protocols

To ensure the reproducibility and further investigation of MDGA's pharmacological properties, this section outlines the methodologies for key experiments cited in the literature.

Determination of Anti-inflammatory Activity in Human Neutrophils

-

Objective: To assess the inhibitory effect of MDGA on superoxide anion generation and elastase release in fMLF-stimulated human neutrophils.

-

Protocol:

-

Neutrophil Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors using dextran (B179266) sedimentation, followed by Ficoll-Paque density gradient centrifugation and hypotonic lysis of red blood cells.

-

Superoxide Anion Generation Assay:

-

Neutrophils are pre-incubated with varying concentrations of MDGA or vehicle (DMSO) for 5 minutes at 37°C.

-

The cells are then stimulated with fMLF (N-formyl-methionyl-leucyl-phenylalanine).

-

Superoxide anion production is measured by the reduction of ferricytochrome c, monitored spectrophotometrically at 550 nm.

-

-

Elastase Release Assay:

-

Neutrophils are pre-incubated with MDGA or vehicle.

-

The cells are stimulated with fMLF in the presence of cytochalasin B.

-

Elastase release is quantified by measuring the cleavage of a specific substrate (e.g., MeO-Suc-Ala-Ala-Pro-Val-p-nitroanilide) spectrophotometrically at 405 nm.

-

-

Evaluation of Anticancer Activity

-

Objective: To determine the cytotoxic and anti-migratory effects of MDGA on breast cancer cells.

-

Protocol:

-

Cell Culture: 4T-1 and MCF-7 breast cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cytotoxicity Assay (MTT Assay):

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of MDGA for a specified period (e.g., 24-72 hours).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the cells are incubated to allow for the formation of formazan (B1609692) crystals.

-

The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at 570 nm to determine cell viability.

-

-

Cell Migration Assay (Wound Healing Assay):

-

Cells are grown to confluence in a culture plate.

-

A scratch (wound) is created in the cell monolayer using a sterile pipette tip.

-

The cells are then treated with MDGA or vehicle.

-

The closure of the wound is monitored and photographed at different time points to assess cell migration.

-

-

Assessment of Neuroprotective Effects

-

Objective: To evaluate the protective effect of MDGA against glutamate-induced neurotoxicity in primary rat cortical cells.

-

Protocol:

-

Primary Cortical Cell Culture: Primary cortical neurons are prepared from the cerebral cortices of rat embryos and cultured in a suitable neurobasal medium.

-

Glutamate-Induced Neurotoxicity:

-

Cultured neurons are pre-treated with MDGA for a specific duration.

-

The cells are then exposed to a toxic concentration of glutamate.

-

Cell viability is assessed using methods such as the lactate (B86563) dehydrogenase (LDH) assay, which measures the release of LDH from damaged cells into the culture medium.

-

-

Future Directions and Conclusion

This compound has demonstrated a remarkable and diverse pharmacological profile, making it a highly attractive natural product for therapeutic development. Its ability to modulate multiple key pathways involved in inflammation, cancer, and neurodegeneration highlights its potential for treating complex multifactorial diseases. The data presented in this guide underscore the need for further preclinical and clinical investigations to fully elucidate its therapeutic efficacy and safety profile. The detailed experimental protocols provided herein offer a foundation for researchers to build upon, accelerating the translation of this promising natural compound from the laboratory to the clinic.

References

- 1. This compound Ameliorates Acute Respiratory Distress Syndrome through Inhibiting Neutrophilic Inflammation and Scavenging Free Radical - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. This compound attenuates airway inflammation and mucus hypersecretion in an ovalbumin-induced murine model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound isolated from Saururus chinensis inhibits cyclooxygenase-2 and 5-lipoxygenase in mouse bone marrow-derived mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound induces apoptosis and inhibits cell migration via p38 activation and EGFR/Src/intergrin β3 downregulation in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cytotoxicity Activity of Some this compound Derivatives and Mode of Action of the Most Active Compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cn.aminer.org [cn.aminer.org]

- 11. This compound and licarin A of Machilus thunbergii protect against glutamate-induced toxicity in primary cultures of a rat cortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medkoo.com [medkoo.com]

- 13. researchgate.net [researchgate.net]

Meso-Dihydroguaiaretic Acid mechanism of action studies

An In-depth Technical Guide on the Mechanism of Action of Meso-Dihydroguaiaretic Acid

Introduction

This compound (MDGA) is a naturally occurring dibenzylbutane-type lignan (B3055560) found in plants such as Machilus philippinensis, Machilus thunbergii, and the creosote (B1164894) bush (Larrea tridentata).[1][2][3] This compound has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects.[1][2][4] MDGA modulates multiple key signaling pathways implicated in the pathophysiology of various diseases, making it a promising candidate for therapeutic development.

This technical guide provides a comprehensive overview of the known mechanisms of action of this compound. It consolidates quantitative data, details the experimental protocols used for its evaluation, and visualizes the complex signaling cascades it modulates, offering a technical resource for researchers, scientists, and drug development professionals.

Core Mechanisms of Action

MDGA exerts its biological effects by targeting multiple signaling cascades involved in inflammation and cancer. Its primary mechanisms revolve around the inhibition of pro-inflammatory pathways in immune cells and the induction of apoptosis and suppression of migration in cancer cells.

Anti-Inflammatory Mechanisms

MDGA has demonstrated potent anti-inflammatory effects, particularly through the modulation of neutrophil activity and the inhibition of key inflammatory transcription factors.

1. Inhibition of Neutrophil-Mediated Inflammation: In human neutrophils, MDGA inhibits inflammatory responses crucial to the pathogenesis of conditions like Acute Respiratory Distress Syndrome (ARDS).[1][5] It effectively suppresses superoxide (B77818) anion generation and elastase release induced by various G-protein coupled receptor (GPCR) agonists.[1][5] This effect is not due to direct enzyme inhibition but rather the regulation of intracellular signaling pathways.[1][5] Specifically, MDGA attenuates the phosphorylation of Extracellular signal-Regulated Kinase (ERK) and c-Jun N-terminal Kinase (JNK) in activated neutrophils.[1][5] Furthermore, it reduces the expression of the adhesion molecule CD11b and suppresses the formation of neutrophil extracellular traps (NETs).[1][5] MDGA also possesses strong free-radical scavenging activity.[5]

2. Modulation of MAPK and NF-κB Signaling in Asthma: In a murine model of asthma, MDGA was shown to attenuate airway inflammation and mucus hypersecretion.[6] Its mechanism involves downregulating the production of T helper 2 (Th2) cytokines such as IL-4, IL-5, and IL-13, as well as other inflammatory mediators like TNF-α and eotaxin.[6] This is achieved by markedly attenuating the activation of Nuclear Factor kappa B (NF-κB), ERK1/2, and p38 Mitogen-Activated Protein Kinase (p38 MAPK).[6]

3. Inhibition of AP-1 Activity: MDGA has been found to down-regulate the expression of transforming growth factor-beta1 (TGF-β1) in activated hepatic stellate cells, which is a key process in liver fibrogenesis.[2] This inhibition is conferred through the suppression of Activator Protein-1 (AP-1) response elements within the TGF-β1 promoter, indicating that MDGA's effect results from its inhibition of AP-1 activity.[2]

Anticancer Mechanisms

MDGA exhibits significant anti-tumor activity through the induction of apoptosis, inhibition of cell migration, and suppression of pro-survival signaling pathways in various cancer models.

1. Induction of Apoptosis and Inhibition of Migration in Breast Cancer: In breast cancer cell lines (4T-1 and MCF-7), MDGA exerts cytotoxic effects in a dose-dependent manner.[4] It induces apoptosis by activating p38 MAPK and JNK, leading to the cleavage of caspase-3.[4] Concurrently, MDGA inhibits cell migration by reducing the expression of Epidermal Growth Factor Receptor (EGFR) and integrin β3, and by dephosphorylating the proto-oncogene tyrosine-protein kinase Src.[4] It also down-regulates cell-cycle dependent proteins like CDK-4 and cyclin D1.[4]

2. Inhibition of Receptor Tyrosine Kinases: The parent compound of MDGA, nordihydroguaiaretic acid (NDGA), has been shown to directly inhibit the function of receptor tyrosine kinases critical for cancer cell growth and survival, including the Insulin-like Growth Factor-1 Receptor (IGF-1R) and HER2/neu.[7][8] NDGA inhibits IGF-1R activation and the downstream phosphorylation of Akt and BAD.[7] It also inhibits the autophosphorylation of the isolated HER2/neu receptor.[7] This suggests a potential mechanism for MDGA in cancers driven by these receptors.

3. Inhibition of Sp1-Mediated Transcription: A derivative of NDGA, Tetra-O-methyl nordihydroguaiaretic acid (M4N or Terameprocol), acts as a transcriptional repressor of genes dependent on the Sp1 transcription factor, such as the anti-apoptotic protein Survivin and Cdk1.[9][10][11] This inhibition of Sp1-mediated transcription leads to apoptosis and cell cycle arrest, suggesting that MDGA may share or have derivatives with similar activity against Sp1.[9][11]

Signaling Pathway and Workflow Visualizations

The following diagrams illustrate the key mechanisms of action and experimental workflows associated with MDGA studies.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on MDGA and its derivatives, highlighting their potency in different experimental models.

Table 1: Inhibitory and Cytotoxic Concentrations of MDGA and Derivatives

| Compound | Cell Line | Assay Type | IC₅₀ Value (µM) | Reference |

|---|---|---|---|---|

| MDGA | Activated Hepatic Stellate Cells | α-SMA Reduction | 1 - 10 µM (Effective Range) | [2] |

| meso-11 (aminoether derivative) | A549 (Lung Cancer) | Cytotoxicity (MTT) | 17.11 ± 2.11 | [12][13] |

| meso-11 (aminoether derivative) | LL-47 (Normal Lung) | Cytotoxicity (MTT) | 9.49 ± 1.19 | [12][13] |

| meso-20 (esther derivative) | MCF-7 (Breast Cancer) | Cytotoxicity (MTT) | 18.20 ± 1.98 | [12][13] |

| meso-20 (esther derivative) | MCF-10 (Normal Breast) | Cytotoxicity (MTT) | 41.22 ± 2.17 |[12][13] |

Table 2: Antimycobacterial Activity of MDGA Derivatives

| Compound Class | M. tuberculosis Strain | Assay Type | MIC Range (µg/mL) | Reference |

|---|---|---|---|---|

| MDGA Derivatives | H37Rv | Antimycobacterial | 3.125 - 50 | [14] |

| Amino-ether Derivatives | H37Rv and G122 | Antimycobacterial | 3.125 - 6.25 |[14] |

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the cited studies to elucidate the mechanism of action of MDGA.

1. Human Neutrophil Function Assays

-

Cell Preparation: Human neutrophils were isolated from the peripheral blood of healthy donors using standard methods such as dextran (B179266) sedimentation followed by Ficoll-Paque gradient centrifugation and hypotonic lysis of red blood cells.

-

Superoxide Anion Generation: Neutrophils were pre-incubated with varying concentrations of MDGA or DMSO (vehicle control) before being stimulated with agonists like N-formyl-methionyl-leucyl-phenylalanine (fMLF). Superoxide production was measured based on the superoxide dismutase-inhibitable reduction of ferricytochrome c, monitored spectrophotometrically.[1][5]

-

Elastase Release (Degranulation): MDGA- or DMSO-treated neutrophils were stimulated with fMLF in the presence of cytochalasin B (CB). The supernatant was collected, and elastase activity was measured using a specific substrate (e.g., MeO-Suc-Ala-Ala-Pro-Val-p-nitroanilide), with absorbance read at 405 nm.[1]

-

ROS Detection: Intracellular reactive oxygen species (ROS) were detected using probes like dihydrorhodamine 123 (DHR123) and measured via flow cytometry.[15]

2. Western Blotting for Signaling Protein Phosphorylation

-

Cell Treatment and Lysis: Neutrophils or cancer cells were treated with MDGA for a specified time and then stimulated (e.g., with fMLF for neutrophils). Cells were then lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein Analysis: Protein concentration was determined using a BCA or Bradford assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunodetection: Membranes were blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of target proteins (e.g., ERK, JNK, p38, Akt, Src).[1] After incubation with HRP-conjugated secondary antibodies, bands were visualized using an enhanced chemiluminescence (ECL) system.[1]

3. Cell Viability and Cytotoxicity (MTT Assay)

-

Cell Culture: Cancer cell lines (e.g., 4T-1, MCF-7, A549) were seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: Cells were treated with various concentrations of MDGA or its derivatives for a defined period (e.g., 24-72 hours).

-

MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

Quantification: The formazan crystals were dissolved in a solubilization solution (e.g., DMSO), and the absorbance was measured at a specific wavelength (e.g., 570 nm) to determine cell viability relative to untreated controls.[12][13]

4. In Vivo Murine Models

-

ARDS Model: Acute Respiratory Distress Syndrome was induced in BALB/c mice by intratracheal administration of lipopolysaccharide (LPS). MDGA (e.g., 30 mg/kg) or vehicle was administered intraperitoneally 1 hour prior to LPS challenge. After 6 hours, lung tissues were harvested for histological analysis (H&E staining) and measurement of myeloperoxidase (MPO) activity as an index of neutrophil infiltration.[1]

-

Asthma Model: Mice were sensitized to ovalbumin (OVA) and subsequently challenged with intranasal OVA to induce an asthmatic phenotype. MDGA was administered intragastrically during the challenge phase. Bronchoalveolar lavage fluid (BALF) and lung tissues were collected to measure inflammatory cell counts, cytokine levels (ELISA), and mucus production (histology).[6]

Conclusion

This compound is a pleiotropic natural compound that exerts significant anti-inflammatory and anticancer effects by modulating a network of interconnected signaling pathways. Its ability to inhibit key inflammatory nodes such as ERK, JNK, NF-κB, and AP-1 underscores its potential for treating inflammatory disorders. In parallel, its capacity to induce apoptosis and inhibit migration in cancer cells via pathways involving p38 MAPK, EGFR, and Src highlights its promise as a scaffold for oncological drug development. The data suggest that MDGA's mechanisms are context-dependent, targeting specific signaling vulnerabilities in different cell types. Further research, including preclinical and clinical studies, is warranted to fully elucidate its therapeutic potential and to optimize its derivatives for enhanced efficacy and safety.

References

- 1. This compound Ameliorates Acute Respiratory Distress Syndrome through Inhibiting Neutrophilic Inflammation and Scavenging Free Radical - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound from Machilus thunbergii down-regulates TGF-beta1 gene expression in activated hepatic stellate cells via inhibition of AP-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tetra-O-methyl nordihydroguaiaretic acid (Terameprocol) inhibits the NF-κB-dependent transcription of TNF-α and MCP-1/CCL2 genes by preventing RelA from binding its cognate sites on DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound induces apoptosis and inhibits cell migration via p38 activation and EGFR/Src/intergrin β3 downregulation in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. This compound attenuates airway inflammation and mucus hypersecretion in an ovalbumin-induced murine model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nordihydroguaiaretic acid (NDGA) inhibits the IGF-1 and c-erbB2/HER2/neu receptors and suppresses growth in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nordihydroguaiaretic Acid Inhibits Insulin-Like Growth Factor Signaling, Growth, and Survival in Human Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tetra-O-methyl nordihydroguaiaretic acid, an inhibitor of Sp1-mediated survivin transcription, induces apoptosis and acts synergistically with chemo-radiotherapy in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tetra-O-methyl nordihydroguaiaretic acid, an inhibitor of Sp1-mediated survivin transcription, induces apoptosis and acts synergistically with chemo-radiotherapy in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Terameprocol (tetra-O-methyl nordihydroguaiaretic acid), an inhibitor of Sp1-mediated survivin transcription, induces radiosensitization in non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cytotoxicity Activity of Some this compound Derivatives and Mode of Action of the Most Active Compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Meso-Dihydroguaiaretic Acid: A Comprehensive Research Review for Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Meso-dihydroguaiaretic acid (MDGA) is a lignan (B3055560) compound that has garnered significant scientific interest for its diverse and potent biological activities. As a naturally occurring phytochemical, MDGA presents a promising scaffold for the development of novel therapeutics across a range of diseases, including inflammatory disorders, cancer, and neurodegenerative conditions. This technical guide provides a comprehensive review of the current state of research on MDGA, with a focus on its pharmacological properties, mechanisms of action, and the experimental methodologies used to elucidate its effects. All quantitative data has been summarized for comparative analysis, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its therapeutic potential.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound (MDGA) and its derivatives in various experimental models.

Table 1: Cytotoxicity of MDGA and its Derivatives against Cancer Cell Lines

| Compound/Derivative | Cell Line | Cancer Type | Assay | IC50 Value (µM) | Reference(s) |

| Meso-11 (aminoether derivative) | A549 | Lung Cancer | MTT | 17.11 ± 2.11 | [1] |

| Meso-20 (esther derivative) | MCF-7 | Breast Cancer | MTT | 18.20 ± 1.98 | [1] |

| Meso-11 (aminoether derivative) | LL-47 (normal lung) | - | MTT | 9.49 ± 1.19 | [1] |

| Meso-20 (esther derivative) | MCF-10 (normal breast) | - | MTT | 41.22 ± 2.17 | [1] |

Table 2: Anti-inflammatory and Antioxidant Activity of MDGA

| Activity | Experimental Model | Measurement | IC50 Value / Effect | Reference(s) |

| COX-2 Inhibition | Mouse Bone Marrow-Derived Mast Cells (BMMC) | Prostaglandin D2 generation | 9.8 µM | [2] |

| 5-Lipoxygenase Inhibition | Mouse Bone Marrow-Derived Mast Cells (BMMC) | Leukotriene C4 production | 1.3 µM | [2] |

| Degranulation Inhibition | Mouse Bone Marrow-Derived Mast Cells (BMMC) | - | 11.4 µM | [2] |

| Superoxide Anion Generation Inhibition | fMLF-stimulated human neutrophils | Ferricytochrome c reduction | Concentration-dependent inhibition | [3] |

| Elastase Release Inhibition | fMLF-stimulated human neutrophils | Spectrophotometry | Concentration-dependent inhibition | [3][4] |

Table 3: Antimycobacterial Activity of MDGA Derivatives

| Compound/Derivative | Strain | Activity | MIC Value (µg/mL) | Reference(s) |

| 19 meso-DGA derivatives | M. tuberculosis H37Rv | Moderate to potent | 3.125 - 50 | [5] |

| Meso-31 (amino-ether derivative) | M. tuberculosis H37Rv | Potent | 3.125 | [5] |

| Meso-31 (amino-ether derivative) | M. tuberculosis G122 | Potent | 6.25 | [5] |

Experimental Protocols

Synthesis of this compound (MDGA)